![molecular formula C14H12N2O4S B2521777 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide CAS No. 922557-14-0](/img/structure/B2521777.png)
2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide is a synthetic molecule that appears to be a derivative of thiophene carboxamide. Thiophene derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The benzo[d][1,3]dioxol-5-yl group is a common moiety in bioactive compounds and is known for its presence in natural products with significant pharmacological activities.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves multi-step reactions starting from simple precursors. For example, in the synthesis of thiophene-2-carboxamide Schiff base derivatives, methylanthralate is derivatized to Methyl 2-(thiophene-2-carboxamido)benzoate by reacting with 2-thiophencarbonyl chloride, followed by further reactions to obtain the desired Schiff base derivatives . Although the exact synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of an amide linkage and subsequent functionalization of the thiophene ring.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. This ring is often substituted with various functional groups that modulate the compound's biological activity. In the case of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide, the presence of a benzo[d][1,3]dioxol-5-yl group suggests potential interactions with biological targets, possibly through hydrogen bonding or π-π interactions.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including cyclization, substitution, and the formation of Schiff bases, as seen in the synthesis of thiophene-2-carboxamide Schiff base derivatives . The benzo[d][1,3]dioxol-5-yl group could also participate in reactions typical of aromatic compounds, such as electrophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide are influenced by their molecular structure. The presence of amide and carboxamide groups typically increases the compound's polarity, potentially affecting its solubility in various solvents. The aromatic nature of the benzo[d][1,3]dioxol-5-yl group could contribute to the compound's stability and reactivity. The exact properties would depend on the specific substituents and their positions on the thiophene ring.
Scientific Research Applications
Antimicrobial and Docking Studies
Research by Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene derivatives, demonstrating the potential of these compounds in antimicrobial applications and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021). These findings suggest that compounds with a thiophene core, similar to 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide, may possess significant biological activity and could be targets for drug development and molecular interaction studies.
Anti-Inflammatory and Analgesic Properties
Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities (Abu-Hashem, Al-Hussain, & Zaki, 2020). This research underscores the therapeutic potential of compounds incorporating similar motifs to the target compound, particularly in addressing inflammation and pain.
Heterocyclic Synthesis and Cholinesterase Inhibition
Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, and Tawab (2021) explored the synthesis of thiophene-2-carboxamide Schiff base derivatives, investigating their role as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases (Kausar et al., 2021). This indicates the potential of structurally related compounds in neurodegenerative disease research and therapy.
Pharmacological Activities
Shafiee, Hedayati, Salimi, and Faghihi (1983) prepared and tested benzo[b]thiophene-3-carboxylic acid derivatives for various pharmacological activities, including local anesthetic, anticholinergic, and antihistaminic effects (Shafiee, Hedayati, Salimi, & Faghihi, 1983). This study highlights the diverse pharmacological potential of compounds with a benzo[b]thiophene core.
Anticancer Activity
Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds and evaluated their anticancer activity, demonstrating the therapeutic potential of thiophene derivatives in cancer treatment (Atta & Abdel‐Latif, 2021). This suggests that compounds like 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide could be explored for their anticancer properties.
properties
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c15-13(18)9-3-4-21-14(9)16-12(17)6-8-1-2-10-11(5-8)20-7-19-10/h1-5H,6-7H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTZWULJNGOBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)
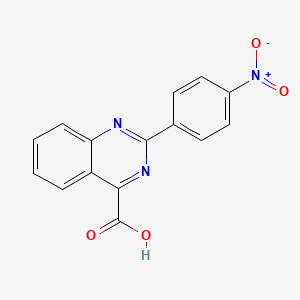
![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)
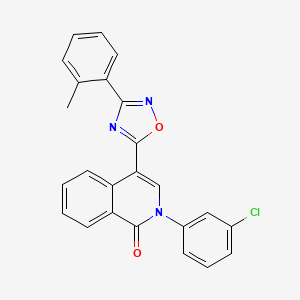
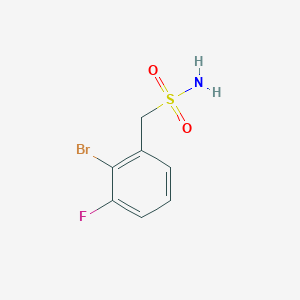
![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)
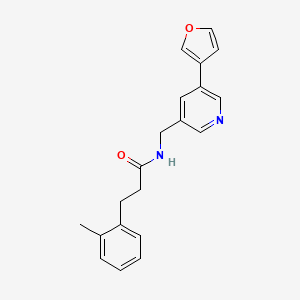
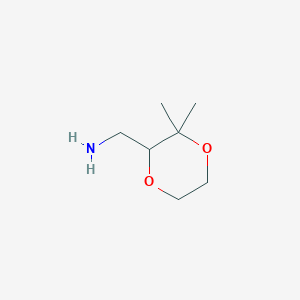
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)
![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)
![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)